Tert-butyl 4-(4-fluorophenoxy)piperidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 4-(4-fluorophenoxy)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22FNO3/c1-16(2,3)21-15(19)18-10-8-14(9-11-18)20-13-6-4-12(17)5-7-13/h4-7,14H,8-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBSVJZNADORQET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)OC2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60679413 | |
| Record name | tert-Butyl 4-(4-fluorophenoxy)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60679413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
333954-85-1 | |
| Record name | tert-Butyl 4-(4-fluorophenoxy)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60679413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biochemical Analysis
Biochemical Properties
Tert-butyl 4-(4-fluorophenoxy)piperidine-1-carboxylate plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with various enzymes, proteins, and other biomolecules, influencing their function and activity. For instance, it has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the mitogen-activated protein kinase (MAPK) signaling pathway, which plays a critical role in cell growth, differentiation, and apoptosis. Additionally, this compound can alter the expression of genes involved in metabolic processes, thereby impacting cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, it exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it binds to specific receptors on the cell surface, triggering a cascade of intracellular signaling events. This binding can lead to the inhibition of certain enzymes, such as kinases, which are involved in phosphorylation processes. Additionally, this compound can modulate gene expression by interacting with transcription factors, thereby influencing the transcription of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound has been associated with changes in cellular function, including alterations in cell proliferation and apoptosis.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant physiological changes. For example, high doses of this compound have been associated with toxic effects, including liver and kidney damage. Threshold effects have also been observed, where a certain dosage level is required to elicit a measurable response in the animal model.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent breakdown into metabolites. These metabolic processes can affect the levels of other metabolites in the cell, influencing overall metabolic flux.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes via active transport mechanisms, involving transporters such as ATP-binding cassette (ABC) transporters. Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments.
Subcellular Localization
The subcellular localization of this compound is an important factor that affects its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, this compound may be localized to the mitochondria, where it can influence mitochondrial function and energy production. Additionally, its localization to the nucleus can affect gene expression by interacting with nuclear receptors and transcription factors.
Biological Activity
Tert-butyl 4-(4-fluorophenoxy)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of neurological disorders and other therapeutic applications. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
This compound is characterized by its piperidine core substituted with a tert-butyl ester and a 4-fluorophenoxy group. The synthesis typically involves the reaction of piperidine derivatives with tert-butyl esters and fluorinated phenols under controlled conditions to yield high-purity products suitable for biological evaluation.
Biological Activity
The biological activity of this compound has been investigated through various in vitro and in vivo studies. Key findings include:
- Neuropharmacological Effects : Studies indicate that this compound exhibits neuroprotective properties, potentially modulating neurotransmitter systems involved in cognitive functions and mood regulation. For instance, it has shown promise in inhibiting monoamine oxidase (MAO) activity, which is crucial for neurotransmitter metabolism .
- Anti-inflammatory Properties : Research has demonstrated that this compound can reduce inflammatory markers in cellular models, suggesting its potential use in treating inflammatory diseases. Specifically, it has been shown to inhibit the release of pro-inflammatory cytokines such as IL-1β .
The mechanisms underlying the biological activity of this compound involve several pathways:
- Inhibition of Enzymatic Activity : The compound's interaction with enzymes such as MAO leads to increased levels of neurotransmitters like serotonin and dopamine, which can enhance mood and cognitive functions .
- Modulation of Signaling Pathways : It appears to influence various signaling pathways related to inflammation and neuronal protection, including the NF-κB pathway, which plays a critical role in immune response .
Study on Neuroprotective Effects
A notable study evaluated the neuroprotective effects of this compound in a mouse model of neurodegeneration induced by oxidative stress. The results showed that treatment with the compound significantly improved cognitive function as measured by behavioral tests and reduced markers of oxidative damage in brain tissues.
Anti-inflammatory Activity Assessment
In another investigation focusing on anti-inflammatory properties, researchers treated macrophage cell lines with varying concentrations of this compound. The results indicated a dose-dependent reduction in IL-6 and TNF-α production, highlighting its potential as an anti-inflammatory agent .
Data Table: Summary of Biological Activities
Scientific Research Applications
Medicinal Chemistry
Tert-butyl 4-(4-fluorophenoxy)piperidine-1-carboxylate has been investigated for its potential therapeutic applications:
- Enzyme Inhibition : Studies indicate that this compound may act as an inhibitor for specific enzymes involved in metabolic pathways, which could be beneficial in treating diseases such as diabetes and obesity .
- Receptor Modulation : The compound has shown promise in modulating neurotransmitter receptors, particularly dopamine receptors, suggesting potential applications in neuropharmacology for conditions like Parkinson’s disease .
Research has demonstrated various biological activities associated with this compound:
- Anticancer Properties : Preliminary studies have indicated that this compound exhibits cytotoxic effects on cancer cell lines, making it a candidate for further development as an anticancer agent .
- Anti-inflammatory Effects : The compound has been tested for its ability to reduce inflammation in animal models, indicating potential use in treating inflammatory diseases .
Case Study 1: Neuroprotection
In vitro studies demonstrated that this compound protected dopaminergic neurons from oxidative stress-induced degeneration. This suggests its potential utility in developing therapies for neurodegenerative disorders such as Alzheimer's and Parkinson's diseases .
Case Study 2: Anticancer Research
A study evaluated the efficacy of this compound against various cancer cell lines. Results showed a dose-dependent cytotoxic effect, with IC50 values indicating significant potency compared to standard chemotherapeutic agents. Further investigations are warranted to elucidate the mechanisms underlying its anticancer properties .
Comparison with Similar Compounds
The following analysis compares tert-butyl 4-(4-fluorophenoxy)piperidine-1-carboxylate with structurally analogous piperidine derivatives, focusing on substituent effects, synthetic routes, and physicochemical properties.
Substituent Variations and Electronic Effects
Key Observations :
- Electron-Withdrawing Groups: The 4-fluorophenoxy group in the target compound provides moderate electron-withdrawing effects compared to stronger electron-withdrawing groups like sulfonamides or trifluoromethyl .
- Lipophilicity : The trifluoromethyl group increases lipophilicity (logP), while sulfonamides enhance solubility due to polar interactions.
Key Observations :
- Nucleophilic Substitution: The target compound’s synthesis likely parallels methods used for tert-butyl 4-((4-bromobenzyl)oxy)piperidine-1-carboxylate , where phenols or alcohols react with Boc-piperidin-4-yl precursors under basic conditions.
- Grignard/Acylation Reactions : Trifluoromethyl and benzoyl derivatives require more specialized reagents, highlighting the versatility of the Boc-piperidine scaffold.
Key Observations :
- LogP Trends: Increased lipophilicity correlates with bulkier substituents (e.g., trifluoromethyl vs. phenoxy).
- Safety : Most analogs lack comprehensive toxicity profiles, emphasizing the need for careful handling in research settings .
Preparation Methods
Starting Material Preparation
- tert-Butyl 4-hydroxypiperidine-1-carboxylate is typically prepared from piperidin-4-ylmethanol through acylation with tert-butyl chloroformate, yielding the carbamate-protected piperidine alcohol intermediate with high yield (around 85%).
Activation of the Hydroxyl Group
- The hydroxyl group at the 4-position is converted into a better leaving group, commonly a tosylate or mesylate (methanesulfonate), to facilitate nucleophilic substitution. For example, conversion to tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate is achieved by reaction with p-toluenesulfonyl chloride in pyridine at low temperature (0–5 °C), yielding approximately 45% after crystallization.
Nucleophilic Substitution with 4-Fluorophenol
The activated intermediate undergoes nucleophilic substitution with 4-fluorophenol or its potassium salt in polar aprotic solvents such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP). Potassium carbonate or cesium fluoride is used as the base to deprotonate the phenol and promote substitution.
Typical reaction conditions include heating at 80–105 °C for 10–24 hours under nitrogen atmosphere. The reaction mixture is then cooled, quenched with water, and the product is isolated by filtration and drying.
Representative Reaction Conditions and Yields
Alternative Bases and Solvents
Cesium fluoride has been employed as a base in N,N-dimethylacetamide (DMA) at 85 °C with stepwise addition of reagents over 12–18 hours, yielding about 58–60% of the desired product after chromatographic purification.
Potassium carbonate in ethanol-water mixtures under reflux for 16.5 hours has also been reported, giving yields around 84% with crystallization steps to purify the product.
Purification and Characterization
After reaction completion, the mixture is cooled and diluted with water to precipitate the product.
The solid is filtered, washed with water and aqueous ethanol to remove impurities, and dried under vacuum at 40–55 °C.
Purity is confirmed by NMR spectroscopy and mass spectrometry, with typical melting points reported around 192–201 °C depending on the exact derivative and preparation method.
Summary Table of Key Preparation Data
| Parameter | Details |
|---|---|
| Starting material | tert-butyl 4-hydroxypiperidine-1-carboxylate |
| Activation reagent | p-Toluenesulfonyl chloride (tosylation) or methanesulfonyl chloride (mesylation) |
| Nucleophile | 4-Fluorophenol or potassium 4-fluorophenolate |
| Base | Potassium carbonate, cesium fluoride |
| Solvent | DMF, NMP, DMA, ethanol-water mixture |
| Temperature | 80–105 °C (substitution step) |
| Reaction time | 10–24 hours |
| Yields | 45% (activation), 60–95% (substitution) |
| Purification | Filtration, washing, vacuum drying, chromatography if needed |
| Characterization | 1H NMR, Mass Spectrometry, Melting point |
Research Findings and Optimization Notes
The choice of base and solvent significantly affects the yield and purity. Cesium fluoride in DMA provides moderate yields but requires chromatographic purification.
Potassium carbonate in ethanol-water under reflux conditions offers a balance of good yield and straightforward isolation.
Activation of the hydroxyl group as a tosylate is a critical step; incomplete conversion or side reactions reduce overall yield.
Maintaining an inert atmosphere (nitrogen) during substitution prevents oxidative degradation.
Temperature control during addition of reagents and workup is important to maximize crystallization and purity.
Q & A
Q. What synthetic routes are commonly employed to synthesize tert-butyl 4-(4-fluorophenoxy)piperidine-1-carboxylate, and how can reaction conditions be optimized for yield and purity?
The synthesis typically involves multi-step reactions, starting with the functionalization of the piperidine ring. For example:
- Nucleophilic substitution : Reacting tert-butyl 4-hydroxypiperidine-1-carboxylate with 4-fluorophenol under Mitsunobu conditions (using diethyl azodicarboxylate and triphenylphosphine) to introduce the fluorophenoxy group .
- Boc protection : The tert-butyloxycarbonyl (Boc) group is introduced via reaction with di-tert-butyl dicarbonate in the presence of a base like triethylamine .
- Optimization : Solvent choice (e.g., dichloromethane or THF), temperature control (0–25°C), and stoichiometric ratios (1:1.2 for phenol:piperidine derivative) are critical. Purification via silica gel chromatography or recrystallization ensures >95% purity .
Q. Which analytical techniques are essential for characterizing this compound, and how are data interpreted?
Key techniques include:
- NMR spectroscopy : H and C NMR confirm structural integrity (e.g., tert-butyl singlet at ~1.4 ppm, fluorophenyl aromatic protons at 6.8–7.2 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 325.15 for C₁₆H₂₁FNO₃) .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95%) using a C18 column and acetonitrile/water gradient .
Q. What physicochemical properties of this compound are critical for experimental design?
- Solubility : Limited aqueous solubility (≤1 mg/mL in water); soluble in DMSO, DCM, and THF .
- Stability : Hydrolytically stable at neutral pH but susceptible to acidic cleavage of the Boc group (e.g., HCl/dioxane) .
- LogP : Estimated ~2.8 (via computational tools), indicating moderate lipophilicity for cellular permeability assays .
Q. What safety protocols are recommended for handling this compound?
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use in a fume hood to avoid inhalation .
- Storage : Keep in amber glass bottles at 2–8°C under inert gas (N₂/Ar) to prevent degradation .
- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate low yields in the coupling of 4-fluorophenol to the piperidine core?
- Catalyst screening : Use Pd-mediated cross-coupling (e.g., Buchwald-Hartwig) for aryl ether formation, optimizing ligand (Xantphos) and base (Cs₂CO₃) .
- Microwave-assisted synthesis : Reduce reaction time (30 min vs. 24 h) and improve yield (85% vs. 60%) under controlled temperature (120°C) .
- Byproduct analysis : Monitor intermediates via LC-MS to identify side reactions (e.g., dehalogenation or over-alkylation) .
Q. What strategies are used to evaluate the biological activity of this compound, and how are target interactions modeled?
- In vitro assays : Screen against kinase or GPCR panels (e.g., Eurofins Panlabs) at 10 µM to identify hits .
- Docking studies : Use Schrödinger Suite or AutoDock Vina to predict binding to targets like serotonin receptors (e.g., 5-HT₂A, ΔG ≈ -9.2 kcal/mol) .
- SAR analysis : Modify the fluorophenoxy group to assess impact on potency (e.g., electron-withdrawing substituents enhance binding) .
Q. How should researchers resolve contradictions in reported pharmacological data (e.g., conflicting IC₅₀ values)?
- Assay validation : Cross-validate using orthogonal methods (e.g., fluorescence polarization vs. radiometric assays) .
- Batch analysis : Compare purity (>98% vs. 90%) via HPLC-ELSD to rule out impurities affecting activity .
- Buffer conditions : Adjust pH (7.4 vs. 6.5) or ionic strength to account for assay-specific variability .
Q. What derivatization approaches enhance selectivity for specific biological targets?
- Boc deprotection : Remove the tert-butyl group with TFA to expose the piperidine amine for further functionalization (e.g., amide coupling) .
- Fluorine substitution : Replace 4-fluorophenoxy with 2,4-difluorophenoxy to improve metabolic stability and target affinity .
- Prodrug design : Introduce esterase-cleavable groups (e.g., acetyl) to modulate bioavailability .
Q. How can computational modeling guide the design of analogs with improved pharmacokinetic profiles?
- ADMET prediction : Use SwissADME to optimize LogP (target 1–3) and reduce CYP450 inhibition .
- MD simulations : Simulate compound-receptor dynamics (e.g., 100 ns trajectories) to identify stable binding conformers .
- QSAR models : Train on datasets (n > 50 analogs) to correlate substituent electronegativity with clearance rates .
Q. What methodologies assess the compound’s stability under physiological conditions?
- Forced degradation : Expose to simulated gastric fluid (pH 1.2, 37°C) and analyze degradation products via LC-MS .
- Plasma stability : Incubate with human plasma (1 h, 37°C) and quantify parent compound loss using UPLC .
- Light sensitivity : Conduct ICH Q1B photostability testing (1.2 million lux-hours) to identify photo-degradants .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
